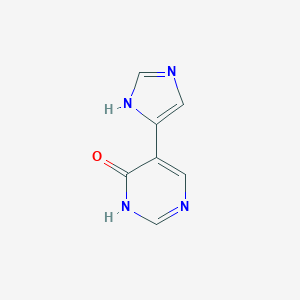
Tetraethyl (but-3-yne-1,1-diyl)bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester: is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms This particular compound is notable for its unique structure, which includes both diethoxy-phosphoryl and phosphonic acid diethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester typically involves the reaction of appropriate alkynes with diethyl phosphite under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diethyl phosphite, followed by the addition of the alkyne. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxy-phosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester is used as a building block for the synthesis of more complex organophosphorus compounds
Biology and Medicine: In biological and medical research, this compound has potential applications as a precursor for the synthesis of bioactive molecules. Organophosphorus compounds are known for their biological activity, and derivatives of this compound may exhibit properties such as enzyme inhibition or antimicrobial activity.
Industry: In the industrial sector, [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its reactivity and ability to form stable phosphorus-carbon bonds make it valuable in various industrial applications.
Wirkmechanismus
The mechanism of action of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester involves its interaction with molecular targets through its phosphorus-containing groups. These groups can form strong bonds with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Diethyl phosphite: A simpler organophosphorus compound used in similar synthetic applications.
Phosphonic acid derivatives: Compounds with similar phosphorus-containing groups but different structures.
Alkyne-containing phosphonates: Compounds that share the alkyne group but have different substituents on the phosphorus atom.
Uniqueness: What sets [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester apart from similar compounds is its combination of diethoxy-phosphoryl and phosphonic acid diethyl ester groups
Eigenschaften
Molekularformel |
C12H24O6P2 |
|---|---|
Molekulargewicht |
326.26 g/mol |
IUPAC-Name |
4,4-bis(diethoxyphosphoryl)but-1-yne |
InChI |
InChI=1S/C12H24O6P2/c1-6-11-12(19(13,15-7-2)16-8-3)20(14,17-9-4)18-10-5/h1,12H,7-11H2,2-5H3 |
InChI-Schlüssel |
SOYFRPJGNFZJEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(CC#C)P(=O)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-indolo[2,3-b]quinoxaline](/img/structure/B13112420.png)
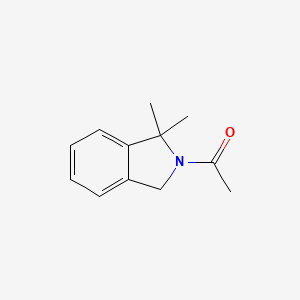
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)
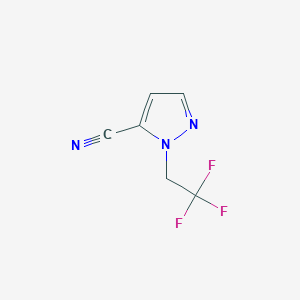
![5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride](/img/structure/B13112440.png)
![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)
![2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone](/img/structure/B13112459.png)

![Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)](/img/structure/B13112462.png)
![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B13112463.png)
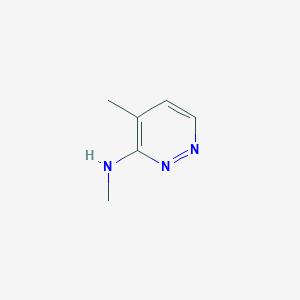
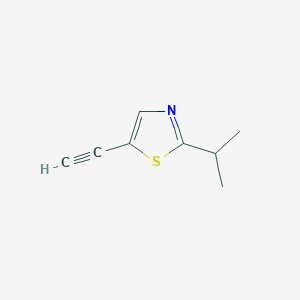
![5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13112490.png)
